2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide
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Overview
Description
2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide is a compound that belongs to the class of acetamides and indole derivatives. It is structurally characterized by an indole ring attached to a prop-2-enamide moiety, with an acetamido group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide typically involves the condensation of indole derivatives with acetamide precursors. One common method involves the reaction of indole-3-carbaldehyde with acetamide in the presence of a suitable catalyst, such as potassium carbonate, under reflux conditions . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamido or indole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halides or alkylating agents can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3-(1H-indol-3-yl)propanoate: Similar in structure but with a propanoate group instead of a prop-2-enamide.
2-Acetamido-3-(1H-indol-3-yl)propanoic acid: Contains a carboxylic acid group instead of an amide.
N-Acetyl-DL-tryptophan: Another indole derivative with an acetamido group.
Uniqueness
2-Acetamido-3-(1H-indol-3-yl)prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64032-87-7 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C13H13N3O2/c1-8(17)16-12(13(14)18)6-9-7-15-11-5-3-2-4-10(9)11/h2-7,15H,1H3,(H2,14,18)(H,16,17) |
InChI Key |
XCPXVSPKBHJWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
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